

SU5214: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: SU5214

Cat. No.: B1681160

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Abstract

SU5214 is a small molecule inhibitor primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).^[1] As a modulator of tyrosine kinase signal transduction, it serves as a valuable tool for studying angiogenesis and cell proliferation. This technical guide provides an in-depth overview of the mechanism of action of **SU5214**, including its known inhibitory activities, the signaling pathways it affects, and detailed protocols for its experimental characterization. While **SU5214**'s activity against VEGFR2 and EGFR is established, a comprehensive kinase selectivity profile across the human kinome is not readily available in the public domain. This document summarizes the current knowledge and provides methodologies for further investigation.

Core Mechanism of Action

SU5214 functions as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs). Its primary molecular targets identified to date are:

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2; also known as KDR or FLK-1): A key mediator of angiogenesis, the process of new blood vessel formation.
- Epidermal Growth Factor Receptor (EGFR): A critical driver of cell proliferation, differentiation, and survival.

By binding to the ATP-binding pocket of the kinase domain of these receptors, **SU5214** prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its downstream substrates. This inhibition of autophosphorylation blocks the activation of the receptor and the subsequent intracellular signaling cascades that drive cellular processes such as proliferation, migration, and survival.

Quantitative Inhibitory Activity

The inhibitory potency of **SU5214** against its primary targets has been determined in cell-free biochemical assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Target	Assay Type	IC ₅₀ (μM)
VEGFR2 (FLK-1)	Cell-free	14.8 ^[1]
EGFR	Cell-free	36.7 ^[1]

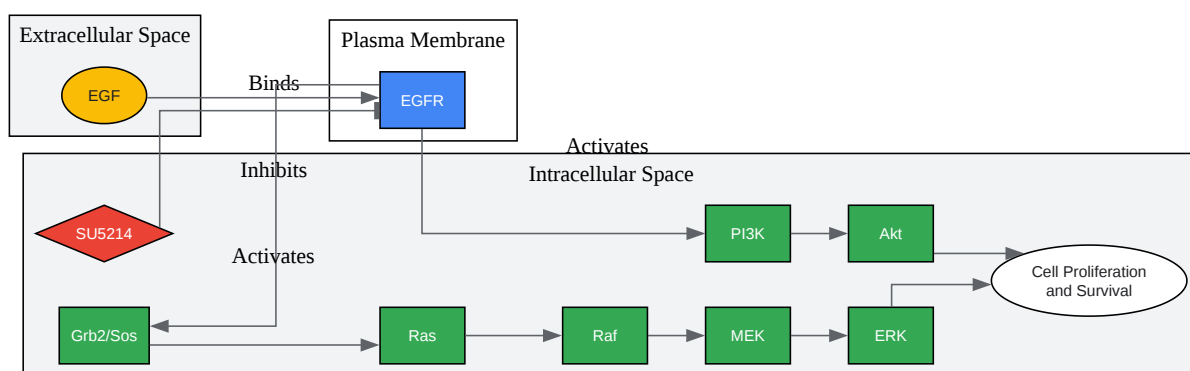
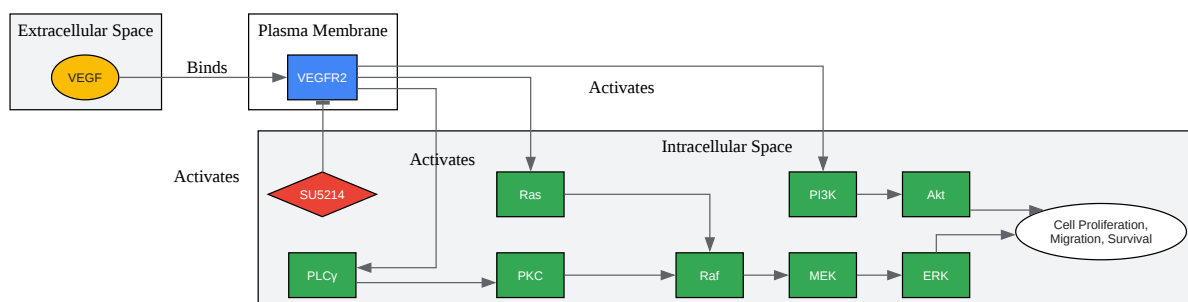
Note: A comprehensive kinase selectivity profile for **SU5214** against a broader panel of kinases is not currently available in published literature. Researchers are encouraged to perform their own kinase profiling studies to fully characterize the selectivity of this inhibitor.

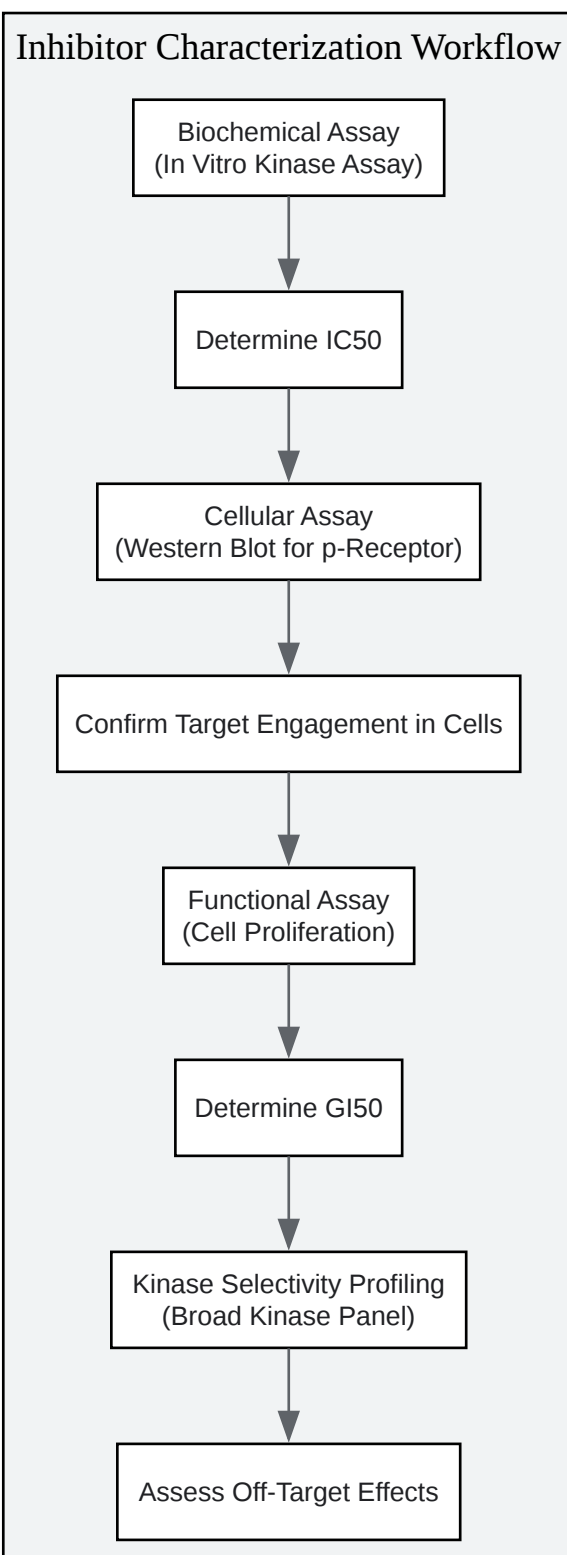
Signaling Pathway Inhibition

SU5214 exerts its biological effects by blocking the downstream signaling pathways of VEGFR2 and EGFR.

VEGFR2 Signaling Pathway

VEGFR2 is the main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF. Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways include the PLCγ-PKC-MAPK/ERK and the PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival. **SU5214**'s inhibition of VEGFR2 autophosphorylation blocks these downstream signals, leading to an anti-angiogenic effect.





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References

- 1. selleckchem.com [selleckchem.com]
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